Lamellarin R

Description

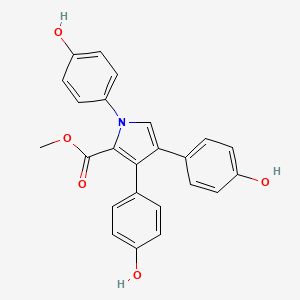

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19NO5 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

methyl 1,3,4-tris(4-hydroxyphenyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C24H19NO5/c1-30-24(29)23-22(16-4-10-19(27)11-5-16)21(15-2-8-18(26)9-3-15)14-25(23)17-6-12-20(28)13-7-17/h2-14,26-28H,1H3 |

InChI Key |

FXJUUBGKHDHCBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CN1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Synonyms |

lamellarin R |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Lamellarin R

Natural Sources of Lamellarin Alkaloids from Marine Invertebrates

Lamellarin alkaloids are metabolites found in a diverse range of marine organisms. mahidol.ac.thmdpi.com To date, over 70 distinct lamellarins have been identified. nih.govresearchgate.net The primary natural sources for these compounds are marine invertebrates, specifically sponges, ascidians (also known as tunicates), and mollusks. nih.govmahidol.ac.thnih.govnih.gov

The initial discovery of this class, lamellarins A-D, was from the prosobranch mollusk Lamellaria sp. collected in Palau. researchgate.netpublish.csiro.au Subsequently, numerous other lamellarins were isolated from various species of ascidians, such as those from the genus Didemnum. nih.govmdpi.compublish.csiro.au The discovery of lamellarins in different phyla, including mollusks, tunicates, and sponges, has led to speculation about their biosynthetic origins, with some researchers suggesting a potential role for symbiotic microorganisms. nih.govresearchgate.net

The table below summarizes some of the key marine invertebrate sources for the lamellarin family of alkaloids.

| Marine Invertebrate Phylum | Genus/Species Example | Isolated Lamellarins (Examples) | Geographic Location of Collection (Example) |

|---|---|---|---|

| Mollusca (Mollusks) | Lamellaria sp. | Lamellarins A, B, C, D | Palau nih.gov |

| Tunicata (Ascidians) | Didemnum chartaceum | Lamellarins E, F, G, H | Republic of the Seychelles nih.govpublish.csiro.au |

| Tunicata (Ascidians) | Didemnum sp. | Lamellarins I, J, K, L, M, N, S | Great Barrier Reef / New South Wales, Australia nih.govmdpi.compublish.csiro.au |

| Porifera (Sponges) | Dendrilla cactos | Lamellarins O, P, Q, R | Bass Strait / New South Wales, Australia nih.govpublish.csiro.auuq.edu.au |

Specific Isolation of Lamellarin R from Dendrilla cactos

This compound was first isolated from the marine sponge Dendrilla cactos. researchgate.netuq.edu.au This discovery was significant as it expanded the known sources of lamellarins to include sponges. publish.csiro.au The specimen of Dendrilla cactos that yielded this compound was collected via SCUBA from the coast off Durras, New South Wales, Australia. nih.govresearchgate.net

The isolation process began with the collection of the sponge, followed by extraction with ethanol (B145695) to produce a crude extract. researchgate.net This extract was then subjected to further separation and purification procedures to yield the pure compound. This compound was obtained as a stable green oil. researchgate.net Alongside this compound, a related compound, Lamellarin Q, was also isolated from the same specimen. researchgate.netuq.edu.au The structural elucidation of this compound was accomplished through detailed spectroscopic analysis and chemical derivatization. researchgate.netuq.edu.au this compound belongs to a structural class known as type II lamellarins, which are characterized by a non-fused 3,4-diarylpyrrole core. nih.govmdpi.com

The table below details the specifics of this compound's isolation.

| Compound Name | Natural Source | Collection Location | Isolation Note |

|---|---|---|---|

| This compound | Marine Sponge Dendrilla cactos | Coast off Durras, New South Wales, Australia | Isolated from a crude ethanol extract of the sponge. researchgate.net |

Advanced Methodologies for Natural Product Isolation and Structural Elucidation in Research

The discovery and characterization of marine natural products like this compound rely on a suite of advanced chemical and analytical techniques. swinburne.edu.aunih.gov The process is a multi-step workflow that begins with sample collection and extraction and culminates in the determination of a pure compound's precise chemical structure. nih.govspringernature.com

A typical workflow for isolating a marine natural product involves:

Extraction: The collected biological material (e.g., sponge tissue) is treated with solvents, such as ethanol or methanol, to create a crude extract containing a complex mixture of compounds. researchgate.net

Fractionation and Purification: This crude extract is then subjected to various chromatographic techniques to separate the individual components. nih.gov Column chromatography is often used for initial separation, followed by preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for finer purification. researchgate.net These methods separate molecules based on properties like polarity and size.

Structural Elucidation: Once a compound is isolated in its pure form, its chemical structure is determined. This is primarily achieved through spectroscopic methods. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS) is used to determine the compound's molecular weight and elemental formula. researchgate.netnih.gov

In recent years, the field has seen the integration of more advanced strategies to streamline the discovery process. swinburne.edu.aunih.gov These include dereplication strategies, which use techniques like LC-MS to quickly identify known compounds in an extract, allowing researchers to focus on novel substances. nih.gov Furthermore, genomic-guided approaches are emerging, which involve analyzing the genetic makeup of an organism to predict its potential to produce certain types of natural products. nih.govelsevierpure.com

Biosynthetic Pathways of Lamellarin Alkaloids

Proposed General Biosynthetic Routes for Pyrrole (B145914) Alkaloids

The biosynthesis of pyrrole alkaloids in nature can proceed through several pathways, often originating from amino acids. One major route involves the enzyme-catalyzed condensation and cyclization of two molecules of δ-aminolevulinate, leading to the formation of porphobilinogen, a precursor for trialkyl-substituted pyrroles and tetrapyrrolic systems. mdpi.comsemanticscholar.org

Another significant pathway relevant to marine pyrrole alkaloids, including potential precursors to lamellarins, is the dehydrogenation of proline to generate the pyrrole-2-carboxylate unit. mdpi.comsemanticscholar.org This process is suggested to involve the activation of proline, potentially through the formation of a thioester linkage with a peptidyl carrier protein (PCP). mdpi.comsemanticscholar.org

Amino acids such as glycine, serine, tryptophan, and proline are considered fundamental building blocks for the pyrrole units in various marine alkaloids. semanticscholar.org For lamellarins specifically, aromatic amino acids are implicated as key precursors. nih.govresearchgate.netnih.gov

Investigations into Microbial Symbiosis in Lamellarin Production

Many marine natural products, including lamellarins, are isolated from invertebrates such as sponges and ascidians. acs.orgmdpi.comresearchgate.netnih.gov The diversity of the organisms producing lamellarins has led to the suggestion of a potential microbial link in their biosynthesis. nih.gov

Investigations into marine-derived microorganisms have provided evidence supporting the role of microbial symbionts in the production of pyrrole-derived alkaloids. For instance, the isolation of xiapyrroles from a marine-derived actinomycete Streptomyces xiamenensis revealed compounds with structures closely resembling the pyrrole subunit found in lamellarins and denigrins isolated from marine sponges. acs.org This observation suggests that the pyrrole subunits produced by these microorganisms could contribute to the biosynthesis of pyrrole derivatives observed in their marine hosts, indicating a potential symbiotic relationship where microbes are responsible for producing key biosynthetic intermediates or even the final lamellarin compounds. acs.org

Further research involving genomic and metabolomic studies of both the marine invertebrates and their associated microbial communities is needed to fully understand the complex interplay and identify the specific enzymes and genes involved in the biosynthesis of Lamellarin R and other lamellarin alkaloids.

Synthetic Strategies for Lamellarin R and Its Analogues

Challenges in the Total Synthesis of Complex Polycyclic Marine Alkaloids

The total synthesis of complex polycyclic marine alkaloids like the lamellarins is fraught with challenges. These molecules often feature a dense arrangement of functional groups, multiple stereocenters, and a highly fused, rigid ring system. Key difficulties include:

Construction of the Core Heterocyclic System: The central pyrrole (B145914) core, often heavily substituted with aryl groups, requires robust and regioselective synthetic methodologies.

Regiocontrolled Functionalization: The precise placement of various substituents on the aromatic rings is crucial for biological activity and presents a significant synthetic hurdle.

Late-Stage Cyclizations: The formation of the final polycyclic framework often involves challenging ring-closing reactions that can be low-yielding or lead to undesired side products.

Low Natural Abundance: The limited availability of these compounds from their natural sources makes their total synthesis a critical endeavor for further biological evaluation.

Total Synthesis Approaches to Lamellarin R

Despite the challenges, several research groups have successfully developed total syntheses of this compound and its analogues. These approaches can be broadly categorized by the key reactions used to construct the core structural motifs.

Pyrrole Core Construction Methodologies (e.g., Barton-Zard Reaction)

A pivotal step in many syntheses of this compound is the construction of the central 3,4-diarylpyrrole core. The Barton-Zard reaction has emerged as a powerful tool for this transformation. This reaction involves the condensation of a nitroalkene with an isocyanoacetate to directly form the pyrrole ring.

In one reported synthesis of this compound, the key Barton-Zard reaction was employed to construct the methyl-3,4-diarylpyrrole-2-carboxylate intermediate in a 76% yield. rsc.orgsemanticscholar.org This approach provides a convergent and efficient route to the highly substituted pyrrole core, which is a common feature in the synthesis of type III lamellarin alkaloids. rsc.orgsemanticscholar.orgrsc.orgrsc.org

Aryl Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have been instrumental in the synthesis of lamellarins for the introduction of aryl substituents. nih.govnih.gov In the context of this compound synthesis, a Suzuki coupling reaction was utilized to generate a key nitrostilbene intermediate. semanticscholar.orgresearchgate.net This reaction involved the coupling of a brominated p-methoxy-β-nitrostyrene with p-methoxybenzeneboronic acid, proceeding in a 68% yield. semanticscholar.orgresearchgate.net This strategy allows for the modular and efficient installation of the required aryl groups on the precursor that will ultimately form the pyrrole ring.

Oxidative Cyclization and Coupling Strategies

A concise and biomimetic total synthesis of this compound has been achieved featuring three key oxidative reactions. mdpi.com This elegant approach involves:

An AgOAc-mediated oxidative coupling to construct the pyrrole core.

A Pb(OAc)4-induced oxidative cyclization to form the lactone ring.

A Kita's oxidation reaction to forge the final pyrrole-arene C-C bond.

This strategy highlights the power of oxidative methods to efficiently construct complex polycyclic systems in a manner that may mimic their biosynthesis in nature.

Comparative Analysis of Synthetic Route Efficiency and Yields

| Synthetic Approach | Key Reactions | Number of Steps | Overall Yield (%) | Reference |

| Yang et al. | Suzuki Coupling, Barton-Zard Reaction, Buchwald-Hartwig Amination | 5 | 26.0 | rsc.orgresearchgate.net |

| Jia et al. | AgOAc-mediated oxidative coupling, Oxidative cyclization | 5 | 53 | nih.gov |

| Iwao et al. | Twofold Suzuki-Miyaura cross-coupling, Chan-Lam-Evans N-arylation | 8 | 8 | nih.gov |

Semi-Synthesis of this compound from Related Natural Precursors

While total synthesis provides a de novo route to this compound, the possibility of semi-synthesis from more abundant, structurally related natural precursors is an attractive alternative. However, based on the reviewed literature, there are no specific reports detailing the semi-synthesis of this compound from other naturally occurring lamellarins or related precursors. The focus of the current body of scientific work has been predominantly on the total synthesis of this complex marine alkaloid.

Synthetic Diversification and Analogue Generation for Research Purposes

The exploration of the biological activities of this compound and the establishment of comprehensive structure-activity relationships (SAR) necessitate the synthesis of a diverse array of analogues. This is achieved through strategic synthetic diversification that allows for systematic modifications of the core scaffold.

Design Principles for this compound Analogue Libraries

The design of this compound analogue libraries is primarily guided by the goal of systematically probing the impact of structural modifications on biological activity, as well as improving physicochemical properties such as aqueous solubility. Key design principles involve the strategic variation of substituents on the aryl rings and the pyrrole core.

A central strategy in the design of these libraries is the modification of the peripheral phenolic hydroxyl groups. These positions are often targeted for the introduction of various functional groups to investigate their role in target binding and to modulate properties like lipophilicity. For instance, the replacement of hydroxyl groups with methoxy (B1213986) groups or other alkoxy functionalities can provide insight into the importance of hydrogen bond donors.

Another key design principle is the exploration of the electronic and steric effects of substituents on the aryl rings. This is often achieved by introducing electron-donating or electron-withdrawing groups at different positions of the phenyl rings attached to the pyrrole core. The synthesis of analogues with varied aryl substitution patterns helps in delineating the optimal electronic requirements for bioactivity.

Furthermore, modifications at the C1 position of the pyrrole ring are a common strategy to introduce diversity. Late-stage functionalization at this position allows for the incorporation of a wide range of functional groups, providing a powerful tool for fine-tuning the biological profile of the analogues. The design of libraries often includes analogues with different N-substituents on the pyrrole, exploring the impact of steric bulk and electronic properties at this site.

The table below summarizes key structural modifications in this compound analogues designed for SAR studies.

| Modification Site | Rationale for Modification | Example of Modification |

| Aryl Rings | Investigate the role of hydrogen bonding and lipophilicity. | Replacement of hydroxyl groups with methoxy or other alkoxy groups. |

| Explore electronic and steric effects on bioactivity. | Introduction of electron-donating or electron-withdrawing groups. | |

| Pyrrole Core (N-1) | Modulate steric and electronic properties. | Introduction of various alkyl or aryl substituents. |

| Pyrrole Core (C-5) | Introduce diverse functionalities via late-stage functionalization. | Incorporation of halogens for further cross-coupling reactions. |

Modular Synthetic Approaches to Diverse Pyrrole Architectures

The efficient generation of this compound analogue libraries relies heavily on modular synthetic strategies that allow for the convergent assembly of the core structure from readily available building blocks. These approaches offer the flexibility to introduce diversity at various stages of the synthesis.

A prominent modular approach involves the construction of the central polysubstituted pyrrole core through multicomponent reactions or sequential cross-coupling strategies. The Barton-Zard reaction is a key method utilized for the synthesis of the pyrrole core of this compound and its analogues. mdpi.commdpi.com This reaction allows for the efficient construction of the 3,4-diarylpyrrole-2-carboxylate scaffold.

Another powerful modular strategy employs sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the different aryl groups onto a pre-functionalized pyrrole ring. mdpi.com This approach provides a high degree of flexibility in varying the substitution patterns of the aryl moieties. The intramolecular Heck reaction has also been employed for the construction of the pentacyclic core of related lamellarin analogues.

Three-component reactions have been developed to assemble the highly substituted pyrrolidine ring, which can then be oxidized to the corresponding pyrrole. mdpi.commdpi.com This method offers a rapid entry to diverse pyrrole architectures by varying the three starting components. The Paal-Knorr pyrrole synthesis represents another classical yet effective method for constructing the pyrrole ring from 1,4-dicarbonyl compounds and primary amines, which has been applied to the synthesis of lamellarin analogues.

Late-stage functionalization is a crucial component of modular synthesis, enabling the introduction of diverse functional groups at a late point in the synthetic sequence. This strategy is particularly valuable for generating a library of analogues from a common intermediate. For example, the C1-H bond of the pyrrole ring can be functionalized through various methods, including iodination followed by transition-metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents. mdpi.com

The following table outlines some of the key modular synthetic reactions used to generate diverse pyrrole architectures for this compound analogues.

| Synthetic Reaction | Description | Application in Lamellarin Analogue Synthesis |

| Barton-Zard Reaction | Reaction of a nitroalkene with an isocyanoacetate to form a pyrrole. | Construction of the 3,4-diarylpyrrole-2-carboxylate core. mdpi.commdpi.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Sequential introduction of different aryl groups onto the pyrrole scaffold. mdpi.com |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Intramolecular cyclization to form the pentacyclic lamellarin core. |

| Three-Component Reactions | A reaction in which three starting materials react to form a single product. | Assembly of highly substituted pyrrolidine rings as precursors to pyrroles. mdpi.commdpi.com |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine. | Construction of the pyrrole core. |

Advancements in Sustainable and Green Synthetic Methodologies for Lamellarin Production

In recent years, there has been a growing emphasis on the development of sustainable and green synthetic methodologies for the production of complex natural products like this compound. These approaches aim to minimize environmental impact by reducing waste, using less hazardous reagents, and improving energy efficiency.

One notable advancement is the development of a green synthesis for lamellarin G trimethyl ether, a related natural product, utilizing starting materials derived from renewable biomass sources such as lignin and lignocellulose. This approach highlights the potential for moving away from petrochemical-based starting materials in the synthesis of lamellarins.

The use of microwave-assisted organic synthesis (MAOS) represents another significant green chemistry approach. Microwave irradiation can dramatically reduce reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent. While not extensively reported specifically for this compound, microwave-assisted Vilsmaier-Haack reactions have been successfully employed in the synthesis of lamellarin analogues, demonstrating the applicability of this technology.

Furthermore, the principles of green chemistry encourage the use of catalytic reactions over stoichiometric ones. The syntheses of lamellarins often rely on palladium-catalyzed cross-coupling reactions, which are highly efficient. Research in this area is focused on developing more sustainable catalytic systems, including the use of recyclable catalysts and reactions in greener solvents like water or ionic liquids. Transition-metal-free transformations are also being explored as a sustainable alternative for constructing carbon-carbon bonds.

The development of flow chemistry processes for the synthesis of pyrroles and other heterocyclic cores is a promising avenue for the sustainable production of lamellarins. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The Paal-Knorr pyrrole synthesis has been successfully adapted to flow conditions, showcasing the potential for continuous manufacturing of key intermediates for this compound synthesis.

The table below summarizes some of the green and sustainable synthetic methodologies with potential for this compound production.

| Green Methodology | Principle | Potential Application in Lamellarin Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. | Synthesis of lamellarin precursors from lignin- and lignocellulose-derived compounds. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and reduce energy consumption. | Expediting key steps such as the Vilsmaier-Haack reaction or cross-coupling reactions. |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Development of recyclable and more environmentally benign catalysts for cross-coupling reactions. |

| Flow Chemistry | Performing reactions in a continuous flow system for better control and scalability. | Continuous production of the pyrrole core via methods like the Paal-Knorr synthesis. |

| Green Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. | Performing synthetic steps in water, ionic liquids, or supercritical fluids. |

Structure Activity Relationship Sar Studies of Lamellarin R and Its Derivatives

Identification of Critical Pharmacophoric Elements for Biological Activity

For the lamellarin class, the rigid fused polycyclic ring system, particularly the aromatic A and F rings in the pentacyclic types, and the position of phenolic hydroxyl groups and the δ-lactone functionality have been suggested as essential structural and pharmacophoric features for effective protein ligand interaction, such as with SARS-CoV-2 and Zika Mpro. researchgate.net For Topoisomerase I inhibition, the planarity of the hexacyclic chromophore is considered essential for DNA binding and enzyme inhibition. acs.orgvliz.be The presence and location of free hydroxyl substituents on the lamellarin ring systems significantly impact cytotoxic potency. acs.org

Impact of Substituent Modifications on the Pyrrole (B145914) Core

Influence of Aromatic Ring Substitutions on Potency and Selectivity

Substitutions on the aromatic rings significantly influence the biological activity of lamellarins. For pentacyclic lamellarins, the presence of hydroxyl groups at specific positions, such as positions 8 and 20 in Lamellarin D, are major determinants of cytotoxic action. acs.org Replacing a hydroxyl group with a methoxy (B1213986) group can considerably reduce cytotoxic activity and suppress effects on Topoisomerase I-mediated DNA cleavage. acs.org SAR studies on Lamellarin O, a related non-fused pyrrole alkaloid, identified the methoxy-acetophenone moiety, carboxylic ester, and phenolic residues as key structural elements for BCRP inhibitory properties. nih.gov This suggests that the nature and position of substituents on the aromatic rings attached to the pyrrole core in Lamellarin R would similarly play a crucial role in its potency and selectivity towards various biological targets.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking studies are valuable tools in lamellarin SAR elucidation. These methods can be used to probe the molecular basis for observed biological activities, such as the reduced cytotoxicity of Lamellarin D analogues lacking certain hydroxyl groups. acs.org Molecular docking has been applied to study the binding of lamellarin analogues with targets like HIV-1 integrase, suggesting key interactions such as hydrogen bonding and pi-pi stacking. researchgate.netnih.gov These computational approaches help predict binding affinities and identify crucial interactions between lamellarin derivatives and their biological targets, guiding the design of new analogues with improved potency and selectivity. researchgate.netnih.govresearchgate.netnih.gov

Rational Design of Highly Selective Research Tools and Probes

The understanding gained from SAR studies and computational approaches facilitates the rational design of lamellarin analogues as highly selective research tools and probes. By identifying the key structural features responsible for specific biological activities and understanding their interactions with target molecules, researchers can design and synthesize analogues with enhanced potency, selectivity, and desired pharmacological profiles. nii.ac.jpresearchgate.netresearchgate.net The goal is to develop useful agents that selectively inhibit specific molecular targets, potentially leading to new therapeutic agents with reduced off-target effects. nii.ac.jp

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results |

| Pyrrole | 8027 ctdbase.org |

| Lamellarin D | 9892144 wikipedia.org |

| Lamellarin I | Not readily available in search results |

| Lamellarin K | Not readily available in search results |

| Lamellarin M | Not readily available in search results |

| Lamellarin O | Not readily available in search results |

| Lamellarin Q | Not readily available in search results |

| Lamellarin α | Not readily available in search results |

| Lamellarin α 20-sulfate | Not readily available in search results |

| Lamellarin H | Not readily available in search results |

Note: PubChem CIDs for this compound and many of its specific derivatives were not consistently found in the provided search snippets.

Interactive Data Tables

Based on the information available, creating detailed interactive data tables with specific activity values for this compound and its derivatives based solely on the provided search results is challenging due to the limited specific quantitative data for this compound itself and the focus of the results on other lamellarin types or general synthetic strategies. However, the search results do highlight the types of data that are collected in SAR studies, such as IC50 values for cytotoxicity and effects on enzyme activity (e.g., Topoisomerase I).

Future Research Directions and Academic Perspectives on Lamellarin R

Development of Advanced and Scalable Synthetic Methodologies

The limited availability of Lamellarin R from natural sources necessitates the development of efficient and scalable synthetic routes for research and potential therapeutic applications. Historically, various total synthesis approaches have been reported for lamellarins, including this compound. nih.govmdpi.comnih.govacs.org These methods often involve the construction of the central pyrrole (B145914) core as a key step, utilizing reactions such as the Barton-Zard reaction or oxidative couplings. nih.govnih.govacs.orgrsc.org

Recent advancements aim for more efficient and greener syntheses. For instance, a metal-free Barton-Zard reaction has been explored for constructing the pyrrole core of type III lamellarins, including this compound. nih.govrsc.org Some synthetic strategies have demonstrated scalability, achieving gram-scale synthesis for related pyrrolo[1,2a]isoquinolines, suggesting potential for larger-scale production of lamellarins like this compound. researchgate.net Despite these advances, the development of even more streamlined, high-yielding, and environmentally friendly synthetic methodologies remains a key area for future research to facilitate broader investigation and potential development of this compound and its analogues. nih.govrsc.org

Table 1: Examples of Synthetic Approaches to this compound

| Synthetic Method | Key Reaction(s) | Overall Yield (Example) | Reference |

| Iwao et al. | Chan-Lam-Evans-type N-arylation, O-deprotection | 8% (over 8 steps) | mdpi.comnih.gov |

| Jia et al. | AgOAc-mediated oxidative coupling, O-demethylation | 53% (over 5 steps) | mdpi.comnih.govacs.org |

| Barton-Zard Reaction (Yang et al.) | Barton-Zard pyrrole formation | 26.0% (over 5 steps) | nih.govrsc.org |

Discovery of Novel Biological Targets and Mechanistic Pathways

While lamellarins, as a class, have been shown to exhibit a range of biological activities including cytotoxicity, topoisomerase I inhibition, and protein kinase inhibition, the specific biological targets and detailed mechanistic pathways of this compound are areas requiring further in-depth investigation. researchgate.netnih.gov Understanding how this compound interacts at the molecular level is crucial for assessing its therapeutic potential and designing improved analogues.

Future research should focus on employing advanced biochemical and cell biology techniques to identify the specific proteins and pathways modulated by this compound. This could involve target identification studies, enzyme activity assays, and analysis of cellular responses upon treatment with this compound. Given the known activities of other lamellarins against targets like topoisomerase I and various protein kinases, it is plausible that this compound may share some of these targets or interact with novel ones. nih.gov Elucidating these mechanisms will provide a clearer picture of its biological profile and guide its potential application in various disease models.

Exploration of Untapped Therapeutic Research Areas (Pre-clinical)

Lamellarins have demonstrated diverse pre-clinical biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.govmdpi.commdpi.comnih.gov While this compound is a member of this family, its specific potential in various therapeutic areas at the pre-clinical stage warrants dedicated exploration.

Pre-clinical research on this compound could focus on evaluating its efficacy in relevant in vitro and in vivo models of diseases where other lamellarins have shown promise. This includes various types of cancer, viral infections (such as HIV-1, which is inhibited by Lamellarin α 20-sulfate), and inflammatory conditions. researchgate.netmdpi.comnih.gov Given that this compound is a type III lamellarin with a non-fused pyrrole structure, its activity profile may differ from the more extensively studied fused pentacyclic lamellarins like Lamellarin D. nih.govnii.ac.jp Therefore, dedicated pre-clinical studies are essential to determine its unique therapeutic potential and identify specific disease areas where it may offer advantages.

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound at a system level. Future research should integrate these technologies to profile the changes in gene expression, protein abundance, and metabolite profiles in cells or tissues treated with this compound.

Such studies can reveal complex network perturbations and identify unexpected pathways influenced by the compound. For example, transcriptomics can identify genes whose expression is altered, proteomics can pinpoint affected proteins and their post-translational modifications, and metabolomics can reveal changes in cellular metabolic processes. Integrating data from these different omics layers can provide a holistic view of this compound's biological activities and mechanisms, potentially uncovering novel targets and therapeutic indications.

Design of Next-Generation Lamellarin Analogues with Enhanced Research Attributes

The structural diversity within the lamellarin family and the ability to synthesize analogues provide opportunities for designing compounds with enhanced properties for research purposes. Future research can focus on the rational design and synthesis of this compound analogues with improved solubility, stability, potency, or selectivity for specific biological targets.

Structure-activity relationship (SAR) studies, guided by the insights gained from biological target identification and omics profiling, will be crucial in this endeavor. researchgate.net By systematically modifying the structure of this compound, researchers can explore how these changes impact its biological activity and identify key structural features responsible for desired effects. This can lead to the development of more effective research tools or potential lead compounds for drug development with tailored attributes.

Application of Artificial Intelligence and Machine Learning in Lamellarin Research

Artificial intelligence (AI) and machine learning (ML) approaches are increasingly being used in drug discovery and chemical research. These technologies can be applied to various aspects of this compound research, from optimizing synthetic routes to predicting biological activities and designing novel analogues.

AI/ML algorithms can analyze large datasets of existing lamellarin structures and their associated biological data to identify patterns and build predictive models. These models can then be used to propose novel synthetic strategies, predict the potential activity of hypothetical this compound analogues, and prioritize compounds for synthesis and testing. Furthermore, AI can assist in the analysis of complex omics data, helping to identify key biological pathways and targets. The integration of AI/ML into this compound research holds the potential to accelerate the discovery and development process.

Q & A

Q. What are the established synthetic routes for Lamellarin R, and how do they address regioselectivity challenges in pyrrole ring formation?

this compound is synthesized via convergent strategies, often involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to assemble the aromatic subunits. A key challenge is achieving regioselective cyclization of the central pyrrole ring. For example, Li et al. (2011) utilized a Heck reaction to form the chromeno-pyrroloisoquinoline core, followed by selective hydroxylation and methoxylation . Methodological optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize byproducts and improve yields (typically 15–30% overall) .

Q. How is the structural identity and purity of this compound validated in synthetic studies?

Post-synthesis characterization employs - and -NMR to confirm the planar structure, while high-resolution mass spectrometry (HRMS) verifies molecular formula. Purity (>95%) is assessed via HPLC with UV detection at 254 nm. For novel derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated in the synthesis of lamellarin κ, where asymmetric benzene ring substitution was confirmed via crystallographic data .

Q. What in vitro assays are routinely used to evaluate this compound's cytotoxicity, and what are its IC50_{50}50 profiles?

this compound is screened against cancer cell lines (e.g., T47D breast cancer, P388 leukemia) using MTT or SRB assays. Reported IC values range from 0.5–10 μM, depending on cell type and substituent patterns. For instance, lamellarin D (structurally analogous) shows IC = 0.2 μM in T47D cells, while methoxy derivatives exhibit reduced potency . Dose-response curves and time-dependent viability assays are essential to distinguish cytostatic vs. apoptotic effects.

Advanced Research Questions

Q. How do 4D-QSAR models inform the design of this compound derivatives with enhanced cytotoxicity?

Receptor-independent 4D-QSAR analysis identifies pharmacophores critical for activity. For example, alignment-dependent models (alignment 3, ) highlight the importance of hydrophobic substituents at the C-8 and C-20 positions for topoisomerase I inhibition. Electrostatic potential maps further suggest that electron-withdrawing groups (e.g., nitro) at C-14 improve DNA intercalation . These models guide synthetic prioritization of derivatives with predicted IC < 0.1 μM.

Q. What experimental evidence supports this compound's dual mechanism of action as a topoisomerase I inhibitor and P-glycoprotein (P-gp) modulator?

Biochemical assays reveal that this compound stabilizes topoisomerase I-DNA cleavage complexes (via plasmid relaxation assays) at nanomolar concentrations. Concurrently, it inhibits P-gp-mediated efflux in SW620 Ad300 colon cancer cells, enhancing intracellular accumulation of doxorubicin by 3.5-fold at 5 μM. Fluorescence polarization assays confirm direct binding to P-gp’s nucleotide-binding domain (K = 120 nM) .

Q. How can bioconjugation strategies improve this compound's pharmacokinetic profile without compromising bioactivity?

PEGylation and dendrimer conjugation increase aqueous solubility (>50-fold) and plasma half-life. For example, tri-PEG-lamellarin D conjugates (compound 4) showed 85% cellular internalization in HT-29 cells via endocytosis, with GI = 0.07 μM (vs. 0.12 μM for native lamellarin D). Nuclear localization signal (NLS) peptides further enhance nuclear targeting, reducing off-target toxicity in normal fibroblasts (IC > 50 μM) .

Q. What analytical techniques resolve contradictions in reported SAR for this compound's anti-MDR activity?

Discrepancies in methyl substituent effects (e.g., C-10 methoxy enhancing vs. diminishing P-gp inhibition) are addressed via comparative molecular field analysis (CoMFA). Contour maps indicate steric bulk at C-10 disrupts P-gp binding, while hydrogen-bond acceptors at C-16 restore activity. Validation via ATPase inhibition assays (IC = 1.2 μM for optimal derivative 17) reconciles conflicting literature .

Methodological Considerations

- Data Reproducibility : Include detailed synthetic protocols (e.g., catalyst ratios, purification gradients) and biological assay conditions (e.g., serum concentration, incubation time) to ensure reproducibility .

- Contradiction Analysis : Use orthogonal assays (e.g., comet assay for DNA damage, flow cytometry for apoptosis) to validate mechanisms when SAR studies conflict .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.